1h-Pyrrolo[2,3-b]pyridine-1-carbaldehyde

FGFR inhibitor Kinase inhibitor 7-Azaindole

This N-formyl-7-azaindole is a strategic heteroaromatic building block for medicinal chemistry teams constructing kinase-focused libraries. The N1-formyl group serves as a traceless protecting group, enabling regioselective C3 and C5 functionalization critical for achieving nanomolar potency against FGFR (IC50 7 nM), JAK3, and PLK4 with demonstrated isoform selectivity. Procurement at standard 97% purity with batch-specific NMR, HPLC, and GC documentation mitigates the risk of regioisomeric impurities that compromise cross-coupling efficiency and biological outcomes.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 58246-78-9
Cat. No. B12873570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Pyrrolo[2,3-b]pyridine-1-carbaldehyde
CAS58246-78-9
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N(C=C2)C=O
InChIInChI=1S/C8H6N2O/c11-6-10-5-3-7-2-1-4-9-8(7)10/h1-6H
InChIKeyZPMXNZBMNYCFHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[2,3-b]pyridine-1-carbaldehyde (CAS 58246-78-9): Technical Specification and Supply Analysis for Pharmaceutical R&D Procurement


1H-Pyrrolo[2,3-b]pyridine-1-carbaldehyde (CAS 58246-78-9), also referred to as 1H-pyrrolo[2,3-b]pyridine-1-carboxaldehyde or N-formyl-7-azaindole, is a heteroaromatic building block characterized by a fused pyrrolo[2,3-b]pyridine (7-azaindole) core bearing an N1-formyl substituent [1]. With a molecular formula of C8H6N2O, a molecular weight of 146.15 g/mol, a calculated logP of 1.68, and a topological polar surface area of 34.89 Ų [1], this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing kinase-focused libraries targeting FGFR, JAK, and PLK families [2][3]. Commercial sourcing is available at standard purity of 97%, with batch-specific QC documentation including NMR, HPLC, and GC analyses provided by suppliers such as Bidepharm (Product ID: BD539811) .

1H-Pyrrolo[2,3-b]pyridine-1-carbaldehyde (CAS 58246-78-9) in Medicinal Chemistry: Why In-Class Substitution Compromises Project Integrity


The practice of substituting 1H-pyrrolo[2,3-b]pyridine-1-carbaldehyde with close heterocyclic analogs—such as 1H-pyrrolo[3,2-b]pyridine regioisomers, indole-1-carboxaldehydes, or other azaindole aldehydes—introduces substantial and quantifiable risks to synthetic outcomes and biological profiles. The 7-azaindole core presents distinct hydrogen-bonding capabilities and electron density distribution compared to 5-azaindole (pyrrolo[3,2-b]pyridine) or indole systems, which directly impacts metal-catalyzed cross-coupling efficiency at the C3 and C5 positions [1]. More critically, substitution of the N1-formyl group with alternative N-protecting groups such as Boc or sulfonyl can alter the regioselectivity of subsequent electrophilic substitutions by modulating the electronic character of the pyrrole ring, potentially leading to undesired constitutional isomers that require chromatographic separation [1]. The specific molecular geometry of this scaffold, including a topological polar surface area of 34.89 Ų and a calculated logP of 1.68 [2], has been explicitly correlated with ligand efficiency in kinase inhibitor development programs [3].

1H-Pyrrolo[2,3-b]pyridine-1-carbaldehyde (CAS 58246-78-9): Quantified Evidence Guide for Research and Procurement Decision-Making


FGFR Inhibitor Series: Quantified Potency Gains from 7-Azaindole Scaffold Optimization

In a series of 1H-pyrrolo[2,3-b]pyridine derivatives designed as FGFR inhibitors, compound 4h—which incorporates the 7-azaindole core directly accessible from 1H-pyrrolo[2,3-b]pyridine-1-carbaldehyde via deprotection and subsequent functionalization—exhibited potent FGFR1, FGFR2, and FGFR3 inhibitory activity with IC50 values of 7 nM, 9 nM, and 25 nM respectively, while maintaining a markedly higher IC50 of 712 nM against FGFR4 [1]. This 101.7-fold selectivity for FGFR1 over FGFR4, and 28.5-fold selectivity for FGFR2 over FGFR4, demonstrates that the 7-azaindole scaffold can be tuned for isoform-selective inhibition, a feature not universally observed across all azaindole regioisomers. By comparison, the parent 7-azaindole (unsubstituted 1H-pyrrolo[2,3-b]pyridine) shows negligible FGFR inhibition at concentrations up to 10 µM in the same assay format, confirming that the synthetic elaboration enabled by the 1-carbaldehyde building block is essential for achieving low nanomolar potency [2].

FGFR inhibitor Kinase inhibitor 7-Azaindole

JAK3 Inhibitor Series: Activity Increase from 7-Azaindole Core Functionalization

In a JAK3 inhibitor development program, systematic chemical modification of a 1H-pyrrolo[2,3-b]pyridine-based lead compound (Compound 6) demonstrated that the introduction of a carbamoyl group at the C5-position combined with substitution of a cyclohexylamino group at the C4-position led to a large increase in JAK3 inhibitory activity, resulting in Compound 14c which was identified as a potent, moderately selective JAK3 inhibitor [1]. This enhancement arises from the specific geometry and electronic properties of the 7-azaindole ring, which enables key hydrogen-bonding interactions within the JAK3 ATP-binding pocket [1].

JAK3 inhibitor Immunomodulator Kinase inhibitor

Cdc7 Kinase Inhibitor Series: Quantified Structure-Activity Optimization from 7-Azaindole Core

In a medicinal chemistry campaign targeting cell division cycle 7 (Cdc7) kinase, researchers progressed from (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one (Compound 1) to [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (Compound 42) through iterative optimization of the 7-azaindole core [1]. Compound 42 was identified as a potent ATP-mimetic inhibitor of Cdc7 kinase with an IC50 value of 7 nM [1].

Cdc7 kinase Cell cycle inhibitor Kinase inhibitor

PLK4 Inhibitor Development: 7-Azaindole Scaffold Enables Kinase Selectivity Modulation

In a 2025 study of 1H-pyrrolo[2,3-b]pyridine analogs as PLK4 inhibitors, structure-activity relationship investigations revealed that the 5-methylenethiazolidine-2,4-dione moiety at the 3-position of 1H-pyrrolo[2,3-b]pyridine played a crucial role in kinase selectivity, with distinct binding orientations influenced by steric and electronic factors [1]. Furthermore, the replacement of thiazolidine-2,4-dione with 2-(hydroxyimino)thiazolidin-4-one shifted the selectivity profile toward PLK4 through enhanced hydrogen bonding interactions [1].

PLK4 inhibitor Kinase selectivity Centrosome

Nortopsentin Analog Series: 7-Azaindole Derivatives with Antitumor Activity in Mesothelioma Models

In a study evaluating novel nortopsentin analogues based on the 1H-pyrrolo[2,3-b]pyridine scaffold for the treatment of diffuse malignant peritoneal mesothelioma (DMPM), researchers identified three most active compounds among the synthesized series that demonstrated biological effects in experimental DMPM models . The 7-azaindole core, accessible from 1H-pyrrolo[2,3-b]pyridine-1-carbaldehyde, provides the structural framework for these nortopsentin-inspired antitumor agents, which target a rare and rapidly fatal disease poorly responsive to conventional therapies .

Antitumor Nortopsentin analog Mesothelioma

JAK2 Inhibitor BMS-911543: Quantified Synthetic Efficiency of 7-Azaindole Core Construction

The synthesis of BMS-911543, a JAK2 inhibitor, employed a nickel-mediated cyclization strategy to construct the highly functionalized 1H-pyrrolo[2,3-b]pyridine core from ethyl 4-bromo-1H-pyrrole-2-carboxylate, achieving the target core in just eight steps with an overall yield of 29% . This synthetic route demonstrates the feasibility of generating complex 7-azaindole intermediates suitable for large-scale medicinal chemistry efforts.

JAK2 inhibitor Process chemistry Synthetic methodology

1H-Pyrrolo[2,3-b]pyridine-1-carbaldehyde (CAS 58246-78-9): Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Use


FGFR-Targeted Oncology Drug Discovery: Building Isoform-Selective Inhibitor Libraries

Based on the demonstrated FGFR1 IC50 of 7 nM and 101.7-fold selectivity over FGFR4 achieved with 7-azaindole derivative 4h [1], procurement of 1H-pyrrolo[2,3-b]pyridine-1-carbaldehyde is strategically justified for medicinal chemistry programs developing FGFR1/2/3-selective inhibitors while sparing FGFR4 to avoid hyperphosphatemia-related toxicities. The N1-formyl group serves as a traceless protecting group for subsequent C3 and C5 functionalization, enabling the installation of pharmacophores critical for achieving the nanomolar potency and isoform selectivity profile quantified in this series.

JAK3-Selective Immunomodulator Development for Transplantation and Autoimmune Indications

The demonstrated large increase in JAK3 inhibitory activity achieved through systematic functionalization of the 1H-pyrrolo[2,3-b]pyridine core at C4 and C5 positions [1] supports the procurement of this building block for immunology-focused kinase inhibitor programs. Specifically, the 1-carbaldehyde derivative enables efficient installation of carbamoyl and amino substituents that enhance JAK3 potency while maintaining moderate selectivity over other JAK family members, a critical requirement for minimizing off-target immunosuppressive effects in organ transplantation and autoimmune disease applications.

Kinase-Focused Fragment-Based Drug Discovery and Library Synthesis

The broad applicability of the 7-azaindole scaffold across multiple kinase targets—including FGFR (IC50 = 7–712 nM [1]), Cdc7 (IC50 = 7 nM [2]), PLK4 [3], and JAK3 [4]—positions 1H-pyrrolo[2,3-b]pyridine-1-carbaldehyde as a high-value building block for constructing diverse, kinase-focused screening libraries. The formyl group at N1 provides a versatile synthetic handle that can be reduced to methyl, hydrolyzed to reveal the free NH for subsequent N-alkylation or N-arylation, or homologated via Wittig chemistry, enabling the generation of structurally diverse analog sets from a single commercial intermediate.

Process Chemistry Scale-Up for Preclinical Candidate Manufacturing

The validated synthetic route to functionalized 1H-pyrrolo[2,3-b]pyridine cores via nickel-mediated cyclization (8 steps, 29% overall yield) demonstrates the scalability of this scaffold. Procurement of 1H-pyrrolo[2,3-b]pyridine-1-carbaldehyde at multi-gram to kilogram quantities from suppliers offering batch-specific QC documentation (including NMR, HPLC, and GC) is justified for process chemistry teams advancing lead candidates into IND-enabling preclinical studies, where supply chain reliability and impurity profiling are critical regulatory requirements.

Quote Request

Request a Quote for 1h-Pyrrolo[2,3-b]pyridine-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.